6-ethyl-7-hydroxy-4-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one
Description
Properties
Molecular Formula |
C22H23NO3 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
6-ethyl-7-hydroxy-4-phenyl-8-(pyrrolidin-1-ylmethyl)chromen-2-one |
InChI |
InChI=1S/C22H23NO3/c1-2-15-12-18-17(16-8-4-3-5-9-16)13-20(24)26-22(18)19(21(15)25)14-23-10-6-7-11-23/h3-5,8-9,12-13,25H,2,6-7,10-11,14H2,1H3 |
InChI Key |
NZYIMYYVGKUQJI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C(=C1O)CN3CCCC3)OC(=O)C=C2C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-7-hydroxy-4-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one typically involves multi-step organic reactions. A common synthetic route may include:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-phenylcoumarin and pyrrolidine.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under controlled temperature and pH conditions, using solvents such as ethanol or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-7-hydroxy-4-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to form a dihydro derivative.
Substitution: The phenyl group at the 4-position can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 7-keto derivative.
Reduction: Formation of dihydrochromen-2-one derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Pharmacological Properties
Anticancer Activity
Research indicates that coumarin derivatives, including the compound , exhibit significant anticancer properties. A study highlighted the synthesis of various coumarin derivatives and their evaluation for Mcl-1 inhibitory activity, which is crucial in the regulation of apoptosis in cancer cells. The incorporation of nitrogen-containing groups, such as pyrrolidinyl, has been shown to enhance the potency of these compounds against cancer cell lines by improving their metabolic stability and binding affinity to target proteins .
Anti-inflammatory Effects
The anti-inflammatory potential of coumarins has been well-documented. Compounds structurally similar to 6-ethyl-7-hydroxy-4-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX), which play a key role in inflammation. For instance, specific modifications in the coumarin structure have resulted in enhanced anti-inflammatory activity, suggesting that this compound could be further explored as a therapeutic agent for inflammatory diseases .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the structural features of this compound allow it to bind effectively to active sites on proteins like Mcl-1 and COX enzymes, thereby inhibiting their activity and modulating cellular responses .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 6-ethyl-7-hydroxy-4-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one depends on its specific biological activity. Generally, it may involve:
Molecular Targets: Interaction with specific enzymes, receptors, or DNA.
Pathways Involved: Modulation of signaling pathways, such as apoptosis or inflammation.
Comparison with Similar Compounds
Key Observations:
The ethyl group in the target compound may instead improve pharmacokinetic properties like solubility and bioavailability .
Position 8 Heterocycles :
- Pyrrolidine (5-membered ring) vs. piperidine (6-membered ring): Pyrrolidine’s smaller size and higher ring strain could influence binding pocket accessibility compared to piperidine derivatives .
Biological Activity :
- The 3-(imidazo[2,1-b]thiazol-6-yl) coumarins demonstrate that small structural changes (e.g., heterocyclic additions) significantly alter antiviral efficacy. This suggests the target compound’s pyrrolidine group might be optimized for similar specificity.
- The 6,8-dichloro derivative highlights the role of halogenation in enzyme inhibition, though the target compound’s lack of halogens may shift its mechanism of action.
Pharmacological and Computational Insights
- Enzyme Interactions : In UROD inhibition studies, the 2H-chromen-2-one core forms hydrogen bonds with Tyr164 and Arg37 . The target compound’s 7-hydroxy and 8-pyrrolidinylmethyl groups could mimic these interactions, though experimental validation is needed.
- Molecular Docking : Analogous coumarins with hydrophobic substituents (e.g., ethyl, phenyl) show improved GoldScores in docking simulations, suggesting the target compound may exhibit favorable binding to kinases or viral proteins .
Biological Activity
The compound 6-ethyl-7-hydroxy-4-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities. This article delves into the biological activity of this specific compound, exploring its synthesis, structure-activity relationships, and various biological assays that highlight its potential therapeutic applications.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of coumarin derivatives often involves modifications at various positions to enhance biological activity. A study focused on the synthesis of multiple coumarin derivatives, including our compound of interest, demonstrated that substituents at the 4-position significantly influence Mcl-1 inhibitory activity. The introduction of hydrophobic and electron-withdrawing groups at this position was found to enhance potency, while hydrophilic substitutions were less favorable .
Table 1: Structure-Activity Relationship of Coumarin Derivatives
| Compound | Position | Substituent Type | Ki (μM) |
|---|---|---|---|
| Parent Compound | 4 | Hydrogen | 1.49 ± 0.04 |
| Compound 4 | 4 | Phenyl | 0.21 ± 0.02 |
| Compound 3 | 4 | Hydroxymethyl | 0.65 ± 0.03 |
| Compound 6 | 4 | Chloromethyl | 1.04 ± 0.04 |
This trend indicates that the structural modifications can significantly alter the biological efficacy of coumarin derivatives.
Antiviral Activity
Recent studies have assessed the antiviral potential of coumarin derivatives, including those with pyrrolidinyl substitutions. A notable study on bioinspired pyrano[2,3-f]chromen-8-ones indicated moderate activity against HIV-1, particularly in enzyme assays, although cellular models showed less promising results . The molecular docking studies suggested that these compounds interact favorably with the non-nucleoside reverse transcriptase inhibitor binding site.
Antioxidant and Anti-inflammatory Properties
The antioxidant properties of coumarins are well-documented, with some derivatives showing significant free radical scavenging activity. Additionally, certain coumarin-based compounds have exhibited anti-inflammatory effects superior to curcumin in various assays . This suggests that the ethyl and phenyl substitutions in our compound may enhance these properties.
Antimicrobial Activity
Research has indicated that many coumarin derivatives possess antimicrobial properties. For instance, compounds synthesized through multicomponent reactions demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria . The specific activity of This compound against various microbial strains remains to be fully characterized but is expected to be promising based on structural similarities with active derivatives.
Case Studies and Research Findings
Several studies have focused on related compounds to elucidate their mechanisms of action:
- Study on Mcl-1 Inhibition : A comparative analysis revealed that modifications at the 5-position with nitrogen-containing groups resulted in decreased inhibitory activities compared to parent compounds .
- Antiviral Efficacy : In a study assessing antiviral efficacy against HIV, certain coumarin derivatives showed promising results in enzyme inhibition assays but required further evaluation in cellular models to confirm therapeutic potential .
- Antimicrobial Screening : Compounds similar to our target were screened for antibacterial activity, showing minimum inhibitory concentrations (MIC) ranging from 32 to 256 µM against various pathogens .
Table 2: Summary of Biological Activities
| Activity Type | Assay Type | Result |
|---|---|---|
| Antiviral | HIV Enzyme Assay | Moderate Activity |
| Antioxidant | Free Radical Scavenging | Significant Activity |
| Anti-inflammatory | In vitro Assays | Superior to Curcumin |
| Antimicrobial | MIC Testing | Ranges from 32 to 256 µM |
Q & A
Basic: What are the key synthetic strategies for preparing 6-ethyl-7-hydroxy-4-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one?
Methodological Answer:
The synthesis of chromen-2-one derivatives typically involves multi-step condensation reactions. For example, similar compounds are synthesized via Claisen-Schmidt condensation of ketones with aldehydes, followed by cyclization using acidic or basic catalysts. In one protocol, a dihydropyrimidinone scaffold was synthesized by reacting substituted acetophenones with urea in DMF under HCl catalysis, forming the heterocyclic core . For introducing the pyrrolidinylmethyl group, a Mannich reaction with pyrrolidine and formaldehyde could be employed. Post-synthetic modifications (e.g., alkylation at the 8-position) may require protecting the 7-hydroxy group to avoid side reactions. Purity is ensured via recrystallization or column chromatography (KP-Sil silica gel) .
Basic: How is the compound structurally characterized, and what analytical techniques are prioritized?
Methodological Answer:
Characterization relies on spectroscopic and chromatographic methods:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., ethyl at C6, hydroxy at C7) and confirms the pyrrolidinylmethyl group via splitting patterns (e.g., methylene protons adjacent to nitrogen) .
- IR Spectroscopy : Detects key functional groups (e.g., C=O stretch of chromen-2-one at ~1700 cm⁻¹, O–H stretch at ~3200 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns (e.g., loss of pyrrolidinylmethyl group) .
- HPLC : Assesses purity (>98% is typical for biological assays) .
Basic: What preliminary biological screening approaches are used to evaluate this compound?
Methodological Answer:
Initial screening focuses on antimicrobial and enzyme inhibition assays:
- Antimicrobial Activity : Tested against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) using agar diffusion or microdilution methods. The chloro-substituted analog in showed enhanced activity due to electron-withdrawing effects .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) establish selectivity indices .
- Enzyme Inhibition : Fluorometric or spectrophotometric assays (e.g., monoamine oxidase inhibition) measure IC₅₀ values .
Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?
Methodological Answer:
X-ray crystallography provides definitive bond angles, torsion angles, and intermolecular interactions:
- Data Collection : High-resolution (<1.0 Å) data collected using synchrotron radiation or Cu-Kα sources.
- Refinement : SHELXL refines the structure, leveraging restraints for disordered groups (e.g., pyrrolidinylmethyl) .
- Mercury Software : Visualizes packing patterns and hydrogen-bonding networks (e.g., O–H···O interactions between chromen-2-one cores) . Void analysis in Mercury identifies potential solvent channels .
Advanced: What mechanistic insights exist for its interaction with biological targets?
Methodological Answer:
Mechanistic studies combine biochemical and computational approaches:
- Enzyme Kinetics : Continuous spectrophotometric assays (e.g., NADH oxidation for dehydrogenase inhibition) determine Ki values and inhibition type (competitive/non-competitive) .
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions (e.g., pyrrolidinylmethyl group occupying hydrophobic pockets in MAO-B) .
- SAR Analysis : Modifying the 8-position (e.g., replacing pyrrolidine with piperazine) alters potency, as seen in analogs from and .
Advanced: How do substituent variations at the 8-position influence bioactivity?
Methodological Answer:
The 8-position’s flexibility and electronic profile critically modulate activity:
- Pyrrolidinylmethyl vs. Piperazinylmethyl : Pyrrolidine’s smaller ring enhances membrane permeability but reduces hydrogen-bonding capacity compared to piperazine .
- Alkyl Chain Length : Extended chains (e.g., –CH₂CH₂–) improve lipophilicity, enhancing CNS penetration in MAO inhibitors .
- Electron-Withdrawing Groups : Chloro or trifluoromethyl substitutions at C6/C7 increase antimicrobial potency by altering redox potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
